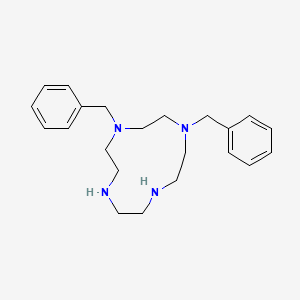
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, commonly referred to as cyclen, which is a well-known chelating agent. The addition of phenylmethyl groups enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with diethyl oxalate to form a cyclic oxamide intermediate. This intermediate is then reduced to yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are common to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: This compound forms stable complexes with metal ions, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to modify the compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce intermediates during synthesis.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various metal complexes, which are used in applications such as magnetic resonance imaging (MRI) and radiopharmaceuticals .
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Utilized in the development of MRI contrast agents and radiopharmaceuticals for diagnostic imaging.
Industry: Applied in the production of catalysts and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and preventing unwanted reactions. This property is particularly useful in medical imaging, where the compound can deliver metal ions to specific targets in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): The parent compound without phenylmethyl groups.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative with acetic acid groups, widely used in medical imaging.
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its chemical stability and ability to form complexes with a wider range of metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Propriétés
Numéro CAS |
216101-03-0 |
|---|---|
Formule moléculaire |
C22H32N4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1,4-dibenzyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-13-23-11-12-24-14-16-26(18-17-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
Clé InChI |
KERINLRKTNUNQO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(CCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


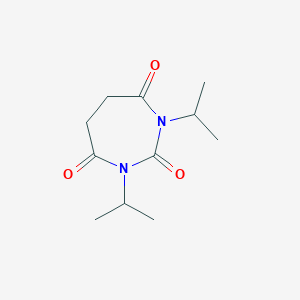
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
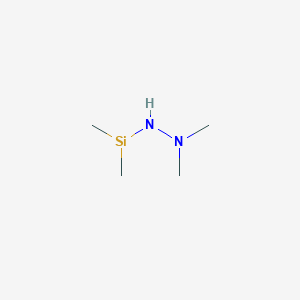

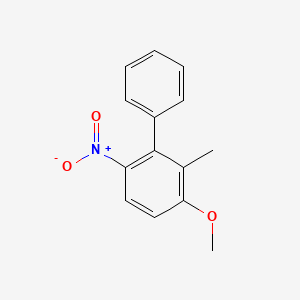

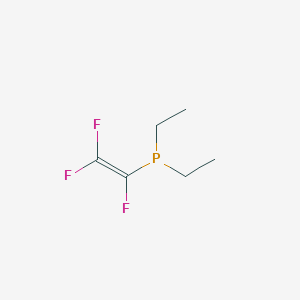
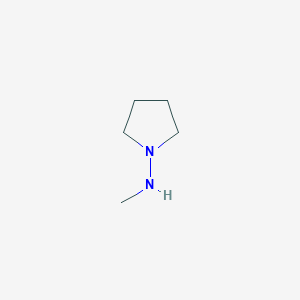
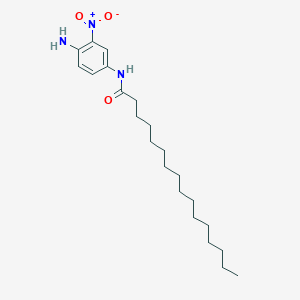
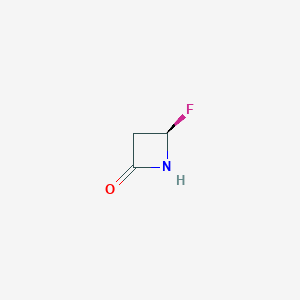
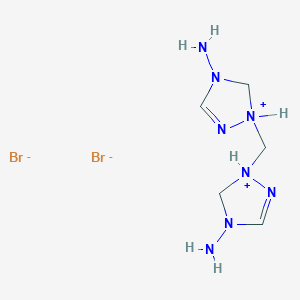

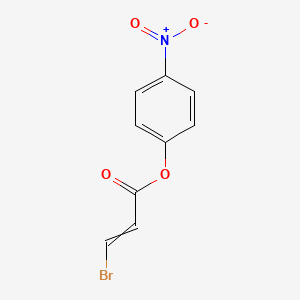
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
